2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC20121156
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10O2S |
|---|---|
| Molecular Weight | 182.24 g/mol |
| IUPAC Name | 2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11) |
| Standard InChI Key | INEMTYIXBMMJIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=C1)C2CC2C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound consists of a cyclopropane ring fused to a carboxylic acid group (-COOH) at position 1 and a 3-methylthiophen-2-yl substituent at position 2. The cyclopropane ring introduces significant angle strain (60° bond angles), which enhances its reactivity compared to unstrained cycloalkanes. The thiophene group, a five-membered aromatic ring containing sulfur, contributes π-electron density and enables electrophilic substitution reactions.
Stereochemical Considerations
While the base compound lacks chiral centers, its synthetic derivatives, such as rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid, exhibit stereoisomerism. The rac-(1R,2R) stereoisomer (CAS 1955522-99-2) has been synthesized for studies on enantioselective biological activity .
Molecular Descriptors
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IUPAC Name: 2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid
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SMILES:
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InChIKey:
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XLogP3: 2.1 (predicted)
Table 1: Comparative Molecular Properties
| Property | 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic Acid | 2,2-Dimethyl Analog |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 182.24 | 210.29 |
| Rotatable Bonds | 2 | 2 |
| Hydrogen Bond Donors | 1 | 1 |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via cyclopropanation reactions. A common method involves:
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Thiophene Functionalization: 3-Methylthiophene is lithiated at the 2-position using -butyllithium, followed by quenching with carbon dioxide to form the carboxylic acid precursor.
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Cyclopropanation: The precursor undergoes [2+1] cycloaddition with dichlorocarbene generated from chloroform and a strong base (e.g., NaOH).
Stereoselective Synthesis
The rac-(1R,2R) isomer is produced using chiral auxiliaries or asymmetric catalysis. Enamine Ltd. reports a resolution process involving enzymatic hydrolysis of ester precursors to achieve >98% enantiomeric excess .
Reaction Conditions
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Temperature: Cyclopropanation proceeds at −78°C to 0°C to minimize side reactions.
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Solvents: Tetrahydrofuran (THF) or diethyl ether are preferred for their ability to stabilize reactive intermediates.
Reactivity and Functional Transformations
Carboxylic Acid Reactivity
The -COOH group participates in typical acid-derived reactions:
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Esterification: Reacts with alcohols under acidic catalysis (e.g., ) to form esters.
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Amide Formation: Couples with amines using carbodiimide activators like EDC/HOBt.
Thiophene Reactivity
The thiophene moiety undergoes electrophilic substitutions:
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Sulfonation: Reacts with chlorosulfonic acid at the 5-position.
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Nitration: Generates 5-nitro derivatives under mixed acid conditions ().
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, CDCl): δ 7.25 (d, J = 5.1 Hz, 1H, thiophene H-4), 6.75 (d, J = 5.1 Hz, 1H, thiophene H-5), 2.50 (s, 3H, CH), 1.95–1.85 (m, 2H, cyclopropane H).
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IR (KBr): 1705 cm (C=O stretch), 3100 cm (aromatic C-H).
Chromatographic Analysis
Applications in Medicinal Chemistry
Bioisosteric Replacement
The cyclopropane-thiophene scaffold serves as a bioisostere for ortho-substituted benzene rings, improving metabolic stability in drug candidates. For example, it has been evaluated as a replacement in COX-2 inhibitors to reduce gastrointestinal toxicity.
Enzyme Inhibition Studies
Preliminary assays indicate micromolar inhibition () against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), suggesting potential antitubercular applications.
Role in Organic Synthesis
Building Block for Heterocycles
The compound undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) to form substituted cycloheptanes or fused heterocycles. For instance, reaction with hydrazine yields pyrazole derivatives.
Polymer Precursor
Copolymerization with ethylene using Ziegler-Natta catalysts produces thermally stable polymers with values exceeding 150°C.
Research Opportunities and Challenges
Unresolved Questions
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Stereochemical Effects: The impact of rel-(1R,2R) vs. rel-(1S,2S) configurations on biological activity remains underexplored.
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Toxicity Profile: No comprehensive in vivo toxicity studies have been published to date.
Computational Modeling
Density functional theory (DFT) calculations predict that strain energy in the cyclopropane ring (≈27 kcal/mol) facilitates [3+2] cycloadditions with nitrones.
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